chemical structure and properties of sulfadoxine
chemical structure and properties of sulfadoxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfadoxine is a long-acting sulfonamide antimicrobial agent primarily utilized in combination with pyrimethamine for the prevention and treatment of malaria. Its therapeutic efficacy is rooted in its ability to competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of susceptible organisms like Plasmodium falciparum. This inhibition disrupts the synthesis of essential nucleic acids and amino acids, ultimately leading to the cessation of cell growth and replication. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic profile of sulfadoxine, presenting quantitative data in structured tables and detailing relevant experimental methodologies.
Chemical Structure and Identification
Sulfadoxine, with the systematic IUPAC name 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide, is a synthetic compound belonging to the sulfonamide class of drugs.[1][2][3] Its chemical structure is characterized by a sulfanilamide core linked to a dimethoxypyrimidine ring.
Table 1: Chemical Identifiers of Sulfadoxine
| Identifier | Value |
| IUPAC Name | 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide[1][2] |
| Chemical Formula | C₁₂H₁₄N₄O₄S |
| Molecular Weight | 310.33 g/mol |
| SMILES String | COC1=NC=NC(NS(=O)(=O)C2=CC=C(N)C=C2)=C1OC |
| CAS Number | 2447-57-6 |
| Synonyms | Sulphadoxine, Sulforthomidine, Fanasil |
Physicochemical Properties
The physicochemical properties of sulfadoxine influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Table 2: Physicochemical Properties of Sulfadoxine
| Property | Value |
| Melting Point | 190-194 °C |
| Solubility (Water) | Very slightly soluble |
| pKa | ~6.16 (predicted) |
| LogP (Octanol/Water) | 0.7 |
Experimental Protocols for Physicochemical Property Determination
2.1.1. Melting Point Determination
The melting point of sulfadoxine can be determined using the capillary melting point method. A small, powdered sample of the compound is packed into a capillary tube, which is then heated in a calibrated melting point apparatus. The temperature range over which the substance melts, from the appearance of the first liquid droplet to complete liquefaction, is recorded as the melting point. A sharp melting range is indicative of high purity.
2.1.2. Solubility Determination
The equilibrium solubility of sulfadoxine in water can be determined using the shake-flask method. An excess amount of the solid drug is added to a known volume of water in a sealed container. The mixture is then agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is filtered to remove undissolved solid, and the concentration of sulfadoxine in the saturated solution is quantified using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
2.1.3. pKa Determination
The acid dissociation constant (pKa) of sulfadoxine can be determined by potentiometric titration or by UV-Vis spectrophotometry. In the spectrophotometric method, the UV-Vis absorbance of a sulfadoxine solution is measured at various pH values. The pKa is then calculated from the changes in absorbance as the molecule transitions between its ionized and non-ionized forms.
2.1.4. Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (LogP), a measure of a drug's lipophilicity, is commonly determined using the shake-flask method. A known amount of sulfadoxine is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is established, after which the two phases are separated. The concentration of sulfadoxine in each phase is then determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Mechanism of Action: Inhibition of Folate Biosynthesis
Sulfadoxine exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the de novo folate biosynthesis pathway in various microorganisms, including the malaria parasite Plasmodium falciparum. Folate is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking this pathway, sulfadoxine prevents the parasite from replicating and ultimately leads to its death.
The mechanism of action involves sulfadoxine, which is structurally similar to the natural substrate of DHPS, para-aminobenzoic acid (PABA), competing with PABA for the active site of the enzyme. This competitive inhibition prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a critical step in the formation of dihydropteroic acid, a precursor to dihydrofolate.
Below is a diagram illustrating the folate biosynthesis pathway and the site of action of sulfadoxine.
Caption: Folate biosynthesis pathway and the inhibitory action of sulfadoxine.
Pharmacokinetics and Pharmacodynamics
The clinical efficacy of sulfadoxine is largely determined by its pharmacokinetic and pharmacodynamic properties. It is characterized by a long elimination half-life, which contributes to its use in prophylactic regimens.
Table 3: Pharmacokinetic Parameters of Sulfadoxine in Adults
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 2-8 hours |
| Protein Binding | 88-93% |
| Volume of Distribution (Vd) | 0.14 L/kg |
| Elimination Half-life (t½) | 4.8 - 10.6 days |
| Clearance (CL) | Varies significantly with age and pregnancy status. |
| Metabolism | Primarily acetylated in the liver to N4-acetylsulfadoxine. |
Experimental Protocols for Pharmacokinetic Analysis
The pharmacokinetic parameters of sulfadoxine are typically determined through clinical studies involving healthy volunteers or patients. Following oral administration of a single dose, serial blood samples are collected over an extended period. The concentration of sulfadoxine and its major metabolite in plasma or whole blood is then quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The resulting concentration-time data are then analyzed using non-compartmental or compartmental pharmacokinetic modeling software. Key parameters such as Tmax, Cmax (peak plasma concentration), AUC (area under the concentration-time curve), Vd, CL, and t½ are then calculated.
Conclusion
Sulfadoxine remains an important tool in the global effort to combat malaria, primarily through its synergistic combination with pyrimethamine. Its well-characterized chemical structure and physicochemical properties have enabled the development of stable and effective oral formulations. A thorough understanding of its mechanism of action, centered on the competitive inhibition of dihydropteroate synthase, is fundamental to appreciating its therapeutic role and the mechanisms of resistance. The pharmacokinetic profile of sulfadoxine, particularly its long half-life, underpins its utility in both treatment and prophylaxis. Continued research into the properties and clinical application of sulfadoxine is essential for optimizing its use and overcoming the challenges of drug resistance.
